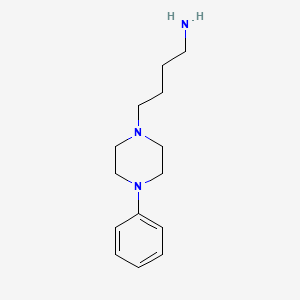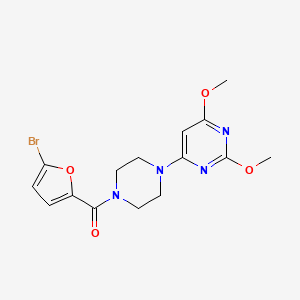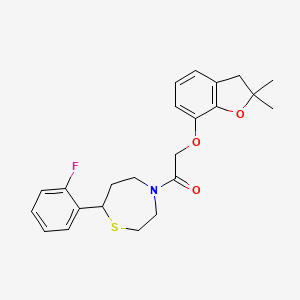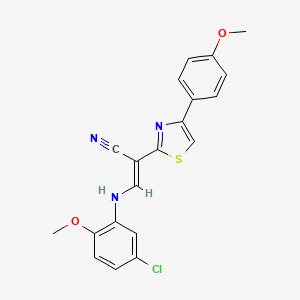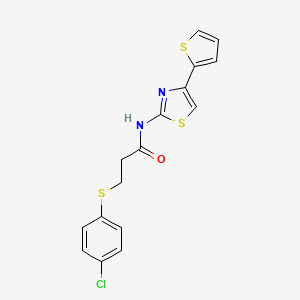
3-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CCT251545 and is a member of the thiazole-based series of compounds that have been developed as inhibitors of the protein kinase PAK4.
Scientific Research Applications
Antimicrobial and Antifungal Activity
Compounds related to 3-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide have been synthesized and characterized for their antimicrobial and antifungal properties. Studies reveal that these compounds exhibit significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Candida glabrata. The evaluation involved synthesizing various derivatives and testing their minimum inhibitory concentrations against these pathogens, demonstrating their potential as lead compounds for developing new antimicrobial agents (Kubba & Rahim, 2018).
Corrosion Inhibition
Another area of application for these chemical compounds is in corrosion inhibition. Quantum chemical and molecular dynamics simulation studies have been conducted to predict the corrosion inhibition performances of thiazole and thiadiazole derivatives on iron surfaces. These studies utilize density functional theory (DFT) calculations and molecular dynamics simulations to investigate the interaction strength between the metal surface and the molecules. The findings suggest that these compounds can serve as effective corrosion inhibitors, which is crucial for protecting metal surfaces in various industrial applications (Kaya et al., 2016).
Molecular Docking and Quantum Chemical Analysis
The biological activity of related compounds has also been studied through molecular docking and quantum chemical analysis. These methods provide insights into the hydrogen bonding and binding energy with different proteins, potentially explaining the biological activity observed. Additionally, the analysis of occupied and unoccupied molecular orbitals, as well as non-covalent interactions, helps in understanding the stability and reactivity of these compounds. Such studies are fundamental in drug design and development, offering a pathway to explore these compounds' therapeutic potential (Viji et al., 2020).
Synthesis and Characterization
The synthesis and characterization of compounds with a core structure similar to 3-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide have been extensively reported. These studies involve detailed spectroscopic analysis to elucidate their structures and properties, paving the way for their application in various biological and industrial processes. By understanding these compounds' molecular frameworks, researchers can modify and optimize them for specific applications, ranging from therapeutics to materials science (Dawbaa et al., 2021).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS3/c17-11-3-5-12(6-4-11)21-9-7-15(20)19-16-18-13(10-23-16)14-2-1-8-22-14/h1-6,8,10H,7,9H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKSKDKWFLHIJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

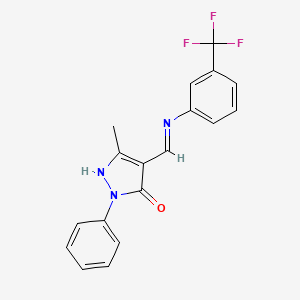
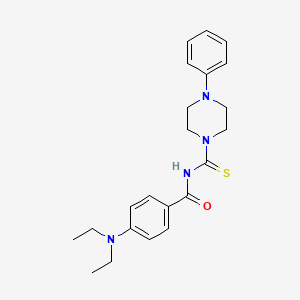
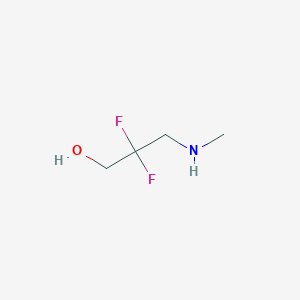
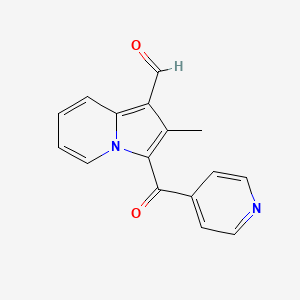
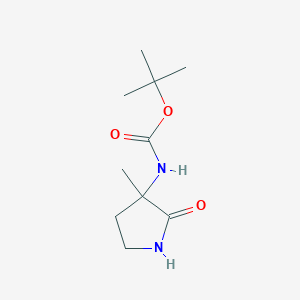
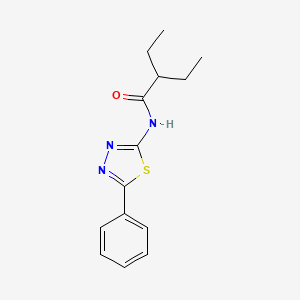
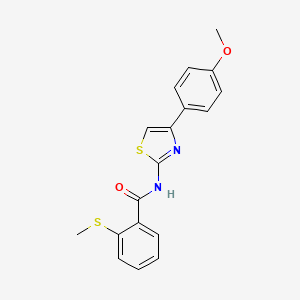
![N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2544442.png)
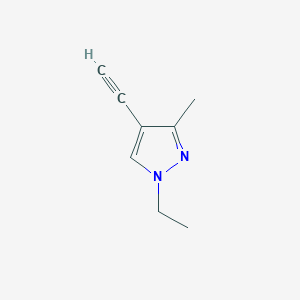
![2-((2-(4-Methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2544447.png)
